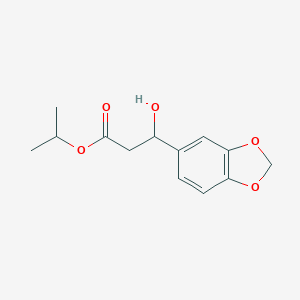

Hydroxy Dehydro Nifedipine Lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of lactones can be achieved through various methods, including the use of mixed anhydride methods promoted by basic catalysts. Paper describes an effective use of benzoic anhydride and its derivatives for the synthesis of carboxylic esters and lactones. This method involves the use of 2-methyl-6-nitrobenzoic anhydride with triethylamine and a basic catalyst such as 4-(dimethylamino)pyridine. The intramolecular condensation reaction is promoted by a catalytic amount of 4-(dimethylamino)pyridine 1-oxide, leading to the formation of various lactones, including complex structures like erythro-aleuritic acid lactone and octalactins A and B.

Molecular Structure Analysis

The molecular structure of lactones is characterized by a ring structure formed by the esterification of a hydroxycarboxylic acid. The size of the lactone ring can vary, and this can affect the physical and chemical properties of the compound. The molecular structure of nifedipine consists of a 1,4-dihydropyridine ring, which is important for its biological activity as a calcium channel blocker.

Chemical Reactions Analysis

Nifedipine undergoes electroreduction, which involves the reduction of its nitro group to a hydroxylamino group at pH greater than 6, as described in paper . At lower pH, the hydroxylamino derivative can undergo dehydration to form a quinonemethide, which is further reduced. The reducibility of the quinonemethide is influenced by its conjugation with the 1,4-dihydropyridine ring of nifedipine. These reactions are pH-dependent and can lead to different products under varying conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of lactones and nifedipine derivatives are influenced by their molecular structures. Lactones, being cyclic esters, have distinct properties such as boiling points, solubility, and reactivity, which depend on the size of the lactone ring and the presence of substituents. Nifedipine's electrochemical properties, as discussed in paper , are significant for understanding its reactivity and the potential formation of hydroxy dehydro nifedipine lactone. The electroreduction process and the subsequent reactions provide insights into the stability and reactivity of nifedipine and its derivatives under different pH conditions.

Aplicaciones Científicas De Investigación

Pyrano[3,4-c]chinoline and Pyrano[3,4-c]quinoline Derivatives

- The reaction of 1,5-diketone with acetic anhydride/acetic acid in the presence of zinc chloride yields 1-desaza-1-oxa-nifedipine and an annulated lactone as by-products. This reaction produces pyrano[3,4-c]quinolines, which are weak, non-selective inhibitors of human lipoxygenases, indicating potential pharmacological applications (Görlitzer et al., 2003).

Solid Dispersions on Pellets

- Solid dispersions of nifedipine in hydroxypropylmethyl-cellulose (HPMC) on sugar spheres were characterized. This study demonstrated how dissolution rates of nifedipine were affected by the addition of HPMC and Tween 80, suggesting implications for drug delivery and bioavailability (Ho et al., 1996).

Oxidative Cleavage in Vivo

- The primary pyridine metabolite of nifedipine undergoes oxidative cleavage at the 2-methyl position, leading to the formation of a lactone. This study highlights the significance of metabolism in the pharmacokinetics of nifedipine and its derivatives (Funaki et al., 1989).

Iron and Transition Metal Transport

- Nifedipine degradation products, including a lactone derivative, mediate the transfer of iron and zinc into erythrocytes. This research suggests potential roles for these compounds in metal transport and homeostasis (Savigni et al., 2003).

Electroreduction Studies

- The electroreduction of nifedipine, leading to hydroxylamino derivatives and quinonemethide, offers insights into the electrochemical behavior of this compound, which could be relevant for analytical and pharmacological studies (Ellaithy & Zuman, 1992).

Safety And Hazards

Propiedades

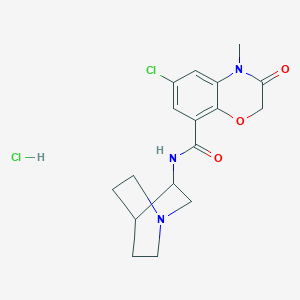

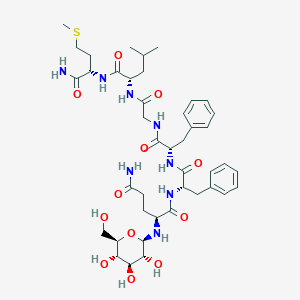

IUPAC Name |

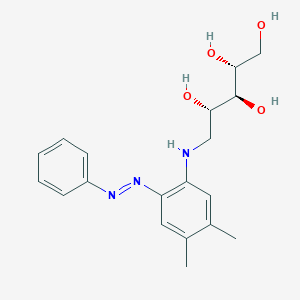

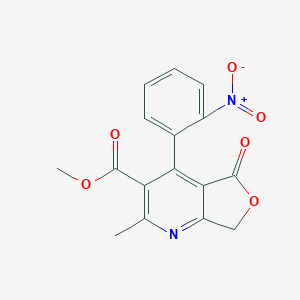

methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c1-8-12(15(19)23-2)13(14-10(17-8)7-24-16(14)20)9-5-3-4-6-11(9)18(21)22/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHFIISQXLFKEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544728 |

Source

|

| Record name | Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Dehydro Nifedipine Lactone | |

CAS RN |

34785-00-7 |

Source

|

| Record name | Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.